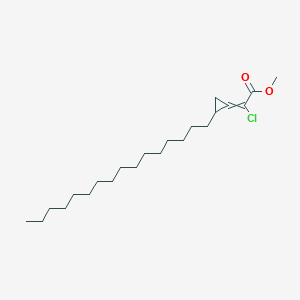silane CAS No. 89373-08-0](/img/structure/B14376772.png)
[3-(Benzenesulfinyl)heptyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfinyl)heptylsilane: is an organosilicon compound with the molecular formula C16H28OSi. This compound features a benzenesulfinyl group attached to a heptyl chain, which is further bonded to a trimethylsilane group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzenesulfinyl)heptylsilane undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted silanes.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3-(Benzenesulfinyl)heptylsilane is used as a building block for the preparation of more complex molecules. Its unique structure allows for selective functionalization and modification .
Biology and Medicine: Research has explored its potential as a precursor for biologically active compounds. Its derivatives may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry .
Industry: In the materials science industry, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to modify surface properties and enhance material performance is highly valued .
Mecanismo De Acción
The mechanism of action of 3-(Benzenesulfinyl)heptylsilane involves its interaction with specific molecular targets. The benzenesulfinyl group can participate in redox reactions, while the trimethylsilyl group can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparación Con Compuestos Similares
- 3-(Phenylsulfinyl)heptylsilane
- 3-(Benzenesulfonyl)heptylsilane)
Comparison: Compared to its analogs, 3-(Benzenesulfinyl)heptylsilane exhibits unique reactivity due to the presence of the benzenesulfinyl group. This group can undergo selective oxidation and reduction reactions, providing a versatile platform for chemical modifications. Additionally, the trimethylsilyl group enhances its stability and solubility in organic solvents .
Propiedades
Número CAS |
89373-08-0 |
|---|---|
Fórmula molecular |
C16H28OSSi |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
3-(benzenesulfinyl)heptyl-trimethylsilane |
InChI |
InChI=1S/C16H28OSSi/c1-5-6-10-16(13-14-19(2,3)4)18(17)15-11-8-7-9-12-15/h7-9,11-12,16H,5-6,10,13-14H2,1-4H3 |
Clave InChI |
QYXNABZAHDXWPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC[Si](C)(C)C)S(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


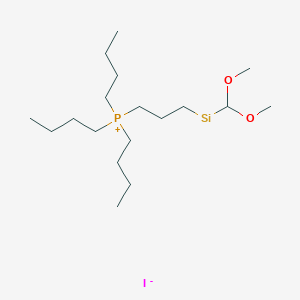
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
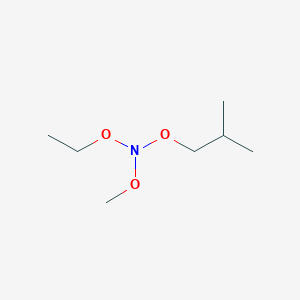
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)
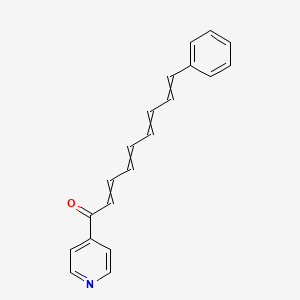
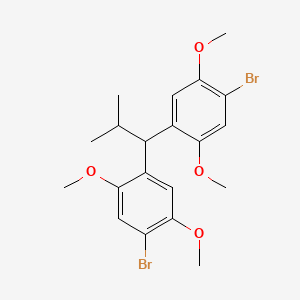
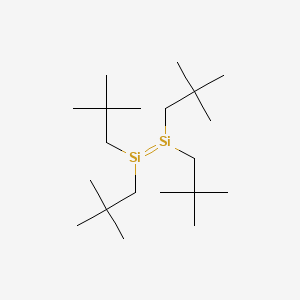
![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)


![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)
